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Compound Name: (Sar1,Ile8)-Angiotensin II

Cat. No.: B612782

Get Quote

The fundamental differences in binding affinity between these two compounds stem directly

from their structural nature and how they interact with the GPCR binding pocket.

[Sar1,Ile8]-Angiotensin II: The Universal Peptide
Probe[Sar1,Ile8]-Angiotensin II is an octapeptide analog
of endogenous Angiotensin II. The strategic substitution
of Sarcosine at position 1 and Isoleucine at position 8
serves two critical purposes[1][2]:

Proteolytic Resistance: Endogenous Angiotensin II is rapidly degraded by tissue

aminopeptidases. The N-terminal Sarcosine substitution confers significant resistance to

enzymatic cleavage, ensuring stability during prolonged in vitro incubations.

Balanced Affinity: Unlike many synthetic ligands, this peptide retains a highly flexible

backbone that allows it to adopt the necessary conformations to bind both AT1 and AT2

receptors with nearly identical, sub-nanomolar affinity[1][2]. This makes it the gold-standard

radioligand (when iodinated as 125 I-[Sar1,Ile8]-Ang II) for quantifying total Angiotensin

receptor density.
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Losartan: The Selective Non-Peptide Therapeutic
Losartan is a biphenyl-tetrazole derivative. Its non-peptide structure was rationally designed to

mimic the C-terminal spatial arrangement of Angiotensin II without the hydrolytic liabilities of a

peptide bond[3][4].

AT1 Selectivity: Losartan interacts with specific transmembrane residues (such as Lys199

and His256) unique to the AT1 receptor binding pocket. Because the AT2 receptor lacks

these precise complementary residues, Losartan exhibits virtually zero affinity for AT2[5][6].

Quantitative Binding Data Comparison
The following table synthesizes representative equilibrium dissociation constants ( Ki​) derived

from competitive radioligand binding assays across various mammalian tissues[1][5][7].

Compound
Chemical
Nature

AT1 Receptor
Affinity ( Ki​,
nM)

AT2 Receptor
Affinity ( Ki​,
nM)

Selectivity
Ratio
(AT1:AT2)

[Sar1, Ile8]-Ang

II
Octapeptide 0.1 – 2.0 0.1 – 2.0 ~ 1:1 (Balanced)

Losartan
Biphenyl-

tetrazole
10.0 – 20.0 > 10,000

> 1000:1 (AT1

Selective)

Receptor Interaction Dynamics
To visualize how these ligands are utilized in a multiplexed pharmacological environment, we

must map their binding profiles. In experimental pharmacology, [Sar1,Ile8]-Ang II is used to

label the entire receptor population, while Losartan is introduced to competitively "mask" the

AT1 sub-population, allowing researchers to isolate AT2-specific signals.
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Diagram 1: Differential binding affinities of [Sar1,Ile8]-Ang II and Losartan to Angiotensin II

receptor subtypes.

Experimental Methodology: Competitive
Radioligand Binding Assay
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To objectively compare the affinity of a novel compound against Losartan, functional assays

(like calcium mobilization) are insufficient due to variables like receptor reserve and signal

amplification. A competitive radioligand binding assay is required to measure the direct

thermodynamic interaction at the receptor pocket[8][9].

The protocol below utilizes 125 I-[Sar1,Ile8]-Ang II as the "hot" tracer. Because it binds both

AT1 and AT2, we can use Losartan to selectively displace it from AT1 sites.

Self-Validating Assay Design Principles:
Causality of the Tracer: 125 I-[Sar1,Ile8]-Ang II is chosen over 125 I-Ang II because of its

resistance to degradation, ensuring that the measured Kd​reflects true equilibrium rather than

ligand depletion[8].

Internal Validation: The assay must include a Non-Specific Binding (NSB) control using 1 µM

unlabeled Angiotensin II. If NSB exceeds 20% of the total binding signal, the assay is invalid,

indicating either compromised membrane wash steps or radioligand radiolysis[9].

Step-by-Step Protocol
Step 1: Membrane Preparation

Harvest CHO cells stably expressing human AT1 or AT2 receptors (or utilize homogenized

rat adrenal cortex for a mixed receptor population).

Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at

40,000 × g for 20 minutes at 4°C.

Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​,

0.2% BSA) to a final protein concentration of 1-2 mg/mL[8]. Note: BSA is critical to prevent

non-specific adherence of the highly lipophilic Losartan to the plastic assay tubes.

Step 2: Reaction Assembly (96-Well Format) Set up the following conditions in a final volume of

250 µL per well:

Total Binding (TB): 50 µL Assay Buffer + 50 µL 125 I-[Sar1,Ile8]-Ang II (0.1 nM final) + 150 µL

Membrane Suspension.
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Non-Specific Binding (NSB): 50 µL Unlabeled Ang II (1 µM final) + 50 µL 125 I-[Sar1,Ile8]-

Ang II + 150 µL Membrane Suspension.

Competitive Displacement: 50 µL Losartan (serial dilutions from 10 −11 to 10 −5 M) + 50 µL

125 I-[Sar1,Ile8]-Ang II + 150 µL Membrane Suspension.

Step 3: Equilibrium Incubation Incubate the plates at 25°C for 120 minutes. Causality: Room

temperature is preferred over 37°C to slow the dissociation kinetics of the radioligand, ensuring

the system reaches a stable thermodynamic equilibrium[8].

Step 4: Rapid Filtration & Washing

Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters

pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of

the glass fibers, drastically reducing the non-specific binding of the positively charged

peptide radioligand.

Wash filters rapidly 3 times with 4 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to

flush out unbound ligand[8][9].

Step 5: Scintillation Counting & Data Analysis

Dry the filters and add 40 µL of liquid scintillation cocktail. Read in a Microbeta counter.

Calculate the IC50​using non-linear regression (sigmoidal dose-response).

Convert IC50​to Ki​using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​is the dissociation constant of 125 I-

[Sar1,Ile8]-Ang II).
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Diagram 2: Standard workflow for competitive radioligand binding assays.

Data Interpretation: The Importance of the Hill
Coefficient
When analyzing the displacement curve of Losartan against 125 I-[Sar1,Ile8]-Ang II, pay close

attention to the Hill slope (nH).

A Hill slope of approximately -1.0 indicates that Losartan is competing for a single class of

binding sites (pure AT1 population) following standard mass-action law.

If the Hill slope is significantly shallow (e.g., -0.6 to -0.7), it suggests negative cooperativity or

the presence of multiple receptor states (such as G-protein coupled vs. uncoupled AT1

receptors)[6]. In such cases, adding a non-hydrolyzable GTP analog (like GTP γ S) to the

assay buffer will uncouple the receptors, often restoring the Hill slope to unity and providing a

more accurate Ki​for the antagonist.
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Conclusion
For drug development professionals, the choice between these molecules dictates the

experimental outcome. [Sar1,Ile8]-Angiotensin II remains the indispensable universal probe for

quantifying total receptor expression and performing baseline saturation kinetics. Conversely,

Losartan serves not only as a clinical benchmark for AT1 antagonism but also as a vital in vitro

tool for chemically isolating the AT2 receptor pool in mixed-tissue assays. Understanding the

structural causality behind their affinities ensures rigorous, reproducible pharmacological

profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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